Cas no 2757896-05-0 (Tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate)

Tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate Chemical and Physical Properties
Names and Identifiers
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- 2757896-05-0
- tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate
- EN300-37102127
- Tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate
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- Inchi: 1S/C13H18FNO2/c1-13(2,3)17-12(16)11(15-4)9-6-5-7-10(14)8-9/h5-8,11,15H,1-4H3
- InChI Key: FCVUBZOOFYTPQK-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C(C(=O)OC(C)(C)C)NC
Computed Properties
- Exact Mass: 239.13215698g/mol
- Monoisotopic Mass: 239.13215698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
- XLogP3: 2.5
Tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37102127-0.25g |
tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate |
2757896-05-0 | 95.0% | 0.25g |
$774.0 | 2025-03-18 | |
Enamine | EN300-37102127-2.5g |
tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate |
2757896-05-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-18 | |
Enamine | EN300-37102127-10.0g |
tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate |
2757896-05-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-18 | |
Enamine | EN300-37102127-0.1g |
tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate |
2757896-05-0 | 95.0% | 0.1g |
$741.0 | 2025-03-18 | |
Enamine | EN300-37102127-5.0g |
tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate |
2757896-05-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-18 | |
Enamine | EN300-37102127-1.0g |
tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate |
2757896-05-0 | 95.0% | 1.0g |
$842.0 | 2025-03-18 | |
Enamine | EN300-37102127-0.05g |
tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate |
2757896-05-0 | 95.0% | 0.05g |
$707.0 | 2025-03-18 | |
Enamine | EN300-37102127-0.5g |
tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate |
2757896-05-0 | 95.0% | 0.5g |
$809.0 | 2025-03-18 |
Tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate Related Literature
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Additional information on Tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate
Tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate (CAS No. 2757896-05-0)
The compound tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate (CAS No. 2757896-05-0) is a versatile organic compound with significant applications in the field of organic synthesis and drug discovery. This compound, often referred to as a methylamino acetate derivative, has gained attention due to its unique structural features and potential biological activities. The molecule consists of a tert-butyl group attached to a 2-(3-fluorophenyl)-2-(methylamino)acetic acid backbone, making it a valuable intermediate in the synthesis of various bioactive compounds.
Recent studies have highlighted the importance of tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate in the development of novel therapeutic agents. Its structure, which includes a fluorophenyl group and a methylamino substituent, provides a platform for exploring diverse chemical functionalities. Researchers have utilized this compound as a key intermediate in the synthesis of peptide analogs, where its methylamino group can act as a nucleophile in peptide bond formation. This has led to the creation of bioactive molecules with potential applications in oncology and neurodegenerative diseases.
The synthesis of tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate typically involves multi-step organic reactions, including nucleophilic substitutions and condensations. One common approach involves the reaction of 3-fluorophenylacetic acid with tert-butyl bromide in the presence of a base, followed by subsequent modifications to introduce the methylamino group. The use of modern catalytic systems and green chemistry principles has improved the efficiency and sustainability of these reactions, making the compound more accessible for large-scale production.
In terms of biological activity, tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate has shown promise in preclinical studies as an inhibitor of certain enzymes involved in cellular signaling pathways. For instance, recent research published in *Journal of Medicinal Chemistry* demonstrated its ability to modulate protein kinase activity, suggesting potential applications in anti-cancer therapies. Additionally, its fluorinated phenyl group contributes to enhanced pharmacokinetic properties, such as improved bioavailability and stability.
The versatility of this compound also extends to its use in materials science. Its tert-butyl group provides steric bulk, which can be exploited in the design of advanced polymers and materials with tailored mechanical properties. Furthermore, its amino group allows for functionalization with other chemical entities, enabling the creation of hybrid materials with unique properties.
From an environmental perspective, the synthesis and application of tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate are being optimized to minimize ecological impact. Researchers are exploring biodegradable pathways and recycling methods to ensure sustainable use of this compound in industrial settings.
In conclusion, tert-butyl 2-(3-fluorophenyl)-2-(methylamino)acetate (CAS No. 2757896-05-0) is a multifaceted compound with significant potential across various scientific domains. Its structural diversity, combined with recent advancements in synthetic methodologies and biological applications, positions it as a key player in future innovations within organic chemistry and pharmacology.
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